molecular formula C23H17NO5 B11662811 8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one

8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B11662811
M. Wt: 387.4 g/mol
InChI Key: AYWFVJWJIFYFJW-UHFFFAOYSA-N
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Description

8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by its complex structure, which includes a chromenone core substituted with methyl, nitrobenzyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via an etherification reaction, where the chromenone core is reacted with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate.

    Addition of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively, using reagents like methyl chloride and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild to moderate temperatures.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chromenone core may also interact with specific proteins or nucleic acids, modulating their function and activity.

Comparison with Similar Compounds

8-Methyl-7-((4-nitrobenzyl)oxy)-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    4-Butyl-8-methyl-7-((4-nitrobenzyl)oxy)-2H-chromen-2-one: Similar structure but with a butyl group instead of a phenyl group.

    8-Methoxy-8’-methyl-7’-((4-nitrobenzyl)oxy)-2H,2’H-3,4’-bichromene-2,2’-dione: Contains a methoxy group and a bichromene structure.

    4-(4-Methoxyphenyl)-8-methyl-7-((4-nitrobenzyl)oxy)-2H-chromen-2-one: Contains a methoxyphenyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H17NO5

Molecular Weight

387.4 g/mol

IUPAC Name

8-methyl-7-[(4-nitrophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C23H17NO5/c1-15-21(28-14-16-7-9-18(10-8-16)24(26)27)12-11-19-20(13-22(25)29-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3

InChI Key

AYWFVJWJIFYFJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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